molecular formula C8H7NS2 B1588168 4-Methylbenzo[d]thiazole-2(3H)-thione CAS No. 2268-77-1

4-Methylbenzo[d]thiazole-2(3H)-thione

Cat. No. B1588168
CAS RN: 2268-77-1
M. Wt: 181.3 g/mol
InChI Key: JACGKHGTBZGVMW-UHFFFAOYSA-N
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Description

4-Methylbenzo[d]thiazole-2(3H)-thione (MBT) is an organosulfur compound that has been widely studied for its potential use in a variety of applications. MBT is a derivative of thiazole, which is a heterocyclic compound containing five carbon atoms and one sulfur atom. MBT has been found to possess a variety of properties such as antioxidant, anticancer, and anti-inflammatory activities. In addition, MBT has been studied for its potential use in the synthesis of other compounds, as a catalyst in organic synthesis, and as an industrial raw material.

Scientific Research Applications

Single Crystal and Theoretical Analysis

  • Application : Analysis of molecular structures.
  • Insight : Methyl 4-hydroxybenzoate, a structurally related compound, was studied for its crystal structure and intermolecular interactions using X-ray crystallography and computational methods. This type of research aids in understanding the molecular determinants underlying pharmaceutical activity (Sharfalddin et al., 2020).

Reactivity of Thiazolium Cations

  • Application : Understanding chemical reactivity.
  • Insight : Studies on thiazolium cations, which are chemically related to 4-Methylbenzo[d]thiazole-2(3H)-thione, revealed insights into their acidity and reactivity. This research is crucial for applications in organic synthesis and catalysis (Bordwell & Satish, 1991).

Catalysis and Synthesis

  • Application : Catalytic performance in synthesis.
  • Insight : Thiazolium derivatives have been used in the synthesis of complex organic compounds, showcasing their role as catalysts in organic reactions (Stander-Grobler et al., 2011).

Corrosion Inhibition

  • Application : Corrosion protection for metals.
  • Insight : A study on 2-amino-4-methyl-thiazole, a related compound, demonstrated its effectiveness as a corrosion inhibitor for mild steel, indicating potential applications in material science (Yüce et al., 2014).

Photodecomposition

  • Application : Photochemical applications.
  • Insight : Research on 1-methyl-4-phenyl-1H-tetrazole-5(4H)-thione, a structurally similar compound, provided insights into clean photodecomposition processes, which can be applied in various industrial and medicinal contexts (Alawode et al., 2011).

properties

IUPAC Name

4-methyl-3H-1,3-benzothiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS2/c1-5-3-2-4-6-7(5)9-8(10)11-6/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACGKHGTBZGVMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408681
Record name 4-METHYL-2-MERCAPTOBENZOTHIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylbenzo[d]thiazole-2(3H)-thione

CAS RN

2268-77-1
Record name 2268-77-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=503426
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-METHYL-2-MERCAPTOBENZOTHIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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